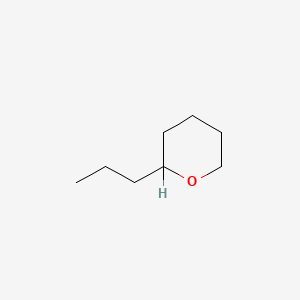

2-N-propyltetrahydropyran

説明

2-N-Propyltetrahydropyran (CAS: 335-36-4), specifically referenced as perfluoro(2-n-propyltetrahydropyran) in commercial listings, is a fluorinated derivative of tetrahydropyran. The core structure consists of a six-membered oxygen-containing tetrahydropyran ring with a perfluorinated n-propyl group at the 2-position. This compound is characterized by complete fluorination of the hydrocarbon backbone, rendering it highly chemically inert and thermally stable. Such properties make it suitable for specialized industrial applications, including fluorinated lubricants, surfactants, or inert reaction media .

特性

CAS番号 |

3857-17-8 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC名 |

2-propyloxane |

InChI |

InChI=1S/C8H16O/c1-2-5-8-6-3-4-7-9-8/h8H,2-7H2,1H3 |

InChIキー |

YHQBBDKFBJYMPJ-UHFFFAOYSA-N |

SMILES |

CCCC1CCCCO1 |

正規SMILES |

CCCC1CCCCO1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-propyltetrahydropyran can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Additionally, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes to produce tetrahydropyrans .

Industrial Production Methods

Industrial production of 2-N-propyltetrahydropyran typically involves large-scale hydroalkoxylation reactions using efficient catalysts such as platinum or lanthanide triflates. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

化学反応の分析

Types of Reactions

2-N-propyltetrahydropyran undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

Major products formed from these reactions include various oxygenated derivatives, hydrocarbons, and substituted tetrahydropyrans. These products are valuable intermediates in the synthesis of more complex molecules.

科学的研究の応用

2-N-propyltetrahydropyran has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

作用機序

The mechanism of action of 2-N-propyltetrahydropyran involves its interaction with various molecular targets and pathways. As an organic compound, it can participate in a range of chemical reactions that modify its structure and function. These interactions are crucial for its applications in synthesis and industrial processes .

類似化合物との比較

Patent-Derived Analogues (Non-Fluorinated)

Examples from a European patent () highlight structurally related tetrahydropyran derivatives with distinct substituents:

- Example 13 : N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine (C₂₆H₃₈N₂O₂, MW: 411.1). This compound features a tetrahydropyran ring substituted with a methyl group and a complex cyclopentyl-isopropyl-phenyl-dihydropyridine moiety.

- Example 14 : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (C₂₅H₃₈N₂O₂, MW: 399.2). Here, the tetrahydropyran ring is functionalized with an amine group and a piperidine-linked substituent.

Key Differences :

- In contrast, 2-N-propyltetrahydropyran lacks such functional groups but is fully fluorinated.

- Molecular Weight : The fluorinated compound (MW: ~335–399 g/mol, inferred from CAS data) has a comparable molecular weight to the patent examples, but its fluorination significantly alters physicochemical properties .

Comparison with Other Perfluorinated Compounds

lists additional perfluorinated analogues:

- Perfluoro(2-Methyl-3-oxahexanoyl) fluoride (CAS: 2062-98-8): A branched fluorinated ether with a carbonyl fluoride terminus.

- Perfluoro(1,3-dimethylcyclohexane) (CAS: 335-27-3): A cyclic perfluorocarbon with two methyl groups.

Key Similarities :

- Fluorination : All compounds exhibit high thermal stability and chemical resistance due to strong C-F bonds.

- Applications : These materials are typically used in extreme environments, such as high-temperature lubricants or corrosion-resistant coatings.

Key Differences :

- Backbone Structure : 2-N-propyltetrahydropyran has a tetrahydropyran oxygen ring, whereas others feature linear or cycloaliphatic frameworks.

- Functional Groups : The presence of an ether oxygen (in 2-N-propyltetrahydropyran) may enhance polarity compared to fully carbon-backbone perfluorocarbons .

Data Table: Comparative Overview

Stability and Reactivity

- 2-N-Propyltetrahydropyran: The perfluorinated structure confers exceptional thermal stability (likely >300°C) and resistance to oxidation, aligning with trends in fluorocarbon chemistry.

- Patent Compounds : The amine and aryl groups in Examples 13–14 suggest utility as intermediates in drug discovery, where hydrogenation (e.g., Example 14’s use of H₂/Pd-C) is common for reducing unsaturated bonds .

Industrial and Pharmaceutical Relevance

- Fluorinated Compounds : Used in aerospace, electronics, and specialty materials due to inertness. Commercial listings (–4) imply availability for niche industrial procurement.

- Patent Analogues : The synthetic steps (e.g., catalytic hydrogenation, cyclization) reflect methodologies in medicinal chemistry for constructing bioactive scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。